3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one
Description
Properties
IUPAC Name |
3-bromo-1H-[1,3]dioxolo[4,5-g]cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-8(13)4-1-6-7(15-3-14-6)2-5(4)11-12-9/h1-2H,3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJAFFAJQEJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one, with the CAS number 58561-09-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C11H9BrN2O3
- Molecular Weight : 297.11 g/mol
- Boiling Point : 444.8°C
- Density : 1.83 g/cm³
- LogP : 2.11
Synthesis
The synthesis of this compound typically involves reactions with various substrates to yield derivatives with enhanced biological activity. The use of catalytic methods has been reported to improve yields and reduce reaction times.
Antibacterial Activity
Research indicates that compounds related to the dioxolo structure exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo Derivative | Staphylococcus aureus | 625–1250 µg/mL |
| 3-Bromo Derivative | Staphylococcus epidermidis | Effective |
| 3-Bromo Derivative | Pseudomonas aeruginosa | Effective |
The activity against Staphylococcus aureus highlights the potential of this compound in treating infections caused by resistant strains.
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity:
| Compound | Fungal Strain | MIC |
|---|---|---|
| 3-Bromo Derivative | Candida albicans | Effective |
Most synthesized derivatives have shown promising antifungal activity against this yeast pathogen, which is significant for developing treatments for fungal infections.
Case Studies and Research Findings
A study published in the journal "Bioorganic & Medicinal Chemistry" evaluated several dioxolane derivatives for their biological activities. The findings revealed that many compounds exhibited excellent antifungal activity against C. albicans and notable antibacterial effects against S. aureus, S. epidermidis, and E. faecalis .
Another investigation focused on the structure-activity relationship (SAR) of various dioxolo derivatives, emphasizing how modifications at specific positions could enhance biological efficacy .
Comparative Analysis of Biological Activity
The following table summarizes the comparative biological activities of selected dioxolo compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | High | High |
Comparison with Similar Compounds
Core Structural Analog: [1,3]Dioxolo-Fused Chromenones
Example Compound : [1,3]Dioxolo[4,5-g]chromen-8-one derivatives (e.g., 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one)
- Structural Differences: Replaces the cinnolinone core with a chromenone system.
- Synthesis: Synthesized from benzo[d][1,3]dioxol-5-ol and 3-bromopropanoic acid, followed by aldol condensation with aromatic aldehydes .
- Bioactivity: Exhibits cytotoxic activity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231), with IC₅₀ values in the micromolar range.
Brominated Isoquinoline Derivatives
Example Compound: Imidazo[2,1-b]thiazole-coupled [1,3]dioxolo[4,5-g]isoquinolines (e.g., Compound 7m)
- Structural Differences: Incorporates a tetrahydroisoquinoline core instead of cinnolinone, with bromothiophene substituents.
- Synthesis: Derived from noscapine via multistep reactions, including Suzuki coupling and methylation .
- Bioactivity : Demonstrated anticancer activity, though specific targets are uncharacterized. Melting points (e.g., 198–200°C for 7m) and yields (68%) suggest stable crystalline structures .
Brominated Cinnoline and Quinoline Analogs
Example Compounds :
3-Bromo-4-chlorocinnoline (CAS 80334-78-7): A halogenated cinnoline with chloro and bromo substituents .
6-Bromo-4-phenyl-1H-quinolin-2-one (CAS 300802-18-0): A brominated quinolinone with a phenyl group .
- Structural Differences: Varying halogen positions and core heterocycles (cinnoline vs. quinoline).
Pharmacological and Mechanistic Insights
- DNA-Damaging Potential: The structurally related NSC 656161 (6-(3-Bromophenyl)[1,3]dioxolo[4,5-g]quinolin-8-ol) shows association with MGMT expression levels, suggesting a mechanism akin to PCNU and temozolomide, which alkylate DNA .
- Cytotoxicity vs. Selectivity: Chromenone derivatives exhibit moderate cytotoxicity but lack selectivity for specific cancer subtypes , whereas imidazo-thiazole hybrids may target microtubule dynamics due to structural resemblance to noscapine .
Preparation Methods
Starting Materials
- 3-Bromo-2-hydroxybenzaldehyde or related brominated phenolic aldehydes.
- Hydrazine derivatives for cinnolinone ring formation.
- Suitable solvents such as ethanol, tetrahydrofuran, or toluene.
- Brominating agents (e.g., N-bromosuccinimide) for selective bromination.
Stepwise Synthesis
Research Findings and Analytical Data
Chromatographic Separation: The compound can be effectively separated and purified using reverse phase HPLC on Newcrom R1 columns with mobile phases containing acetonitrile, water, and a small amount of phosphoric or formic acid for mass spectrometry compatibility.
Chemical Properties: The molecular formula is C10H6BrN2O3, with a molecular weight approximately 297.1 g/mol for related ethyl derivatives. The presence of the bromine atom at the 3-position is confirmed by characteristic NMR and mass spectrometry data.
Reaction Optimization: Controlled reaction times and temperatures are critical to avoid overbromination or decomposition. Use of mild Lewis acids enhances cyclization efficiency without side reactions.
Comparative Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Yield/Purity | Notes |
|---|---|---|---|
| Solvent | Ethanol, Toluene, THF | Influences solubility and reaction rate | Ethanol preferred for condensation step |
| Catalyst | Toluene-4-sulfonic acid (Lewis acid) | Enhances cyclization efficiency | Mild acid avoids ring opening |
| Brominating Agent | N-Bromosuccinimide (NBS) | High regioselectivity | Avoids polybromination |
| Temperature | 25-80°C | Higher temps increase rate but risk side reactions | Optimal at 60-70°C for cyclization |
| Reaction Time | 2-6 hours | Longer times improve conversion but risk degradation | Monitor by TLC or HPLC |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one?
Answer:
The synthesis typically involves bromination of a preformed [1,3]dioxolo-cinnolinone scaffold. Key steps include:
- Precursor selection : Start with a cinnolinone derivative containing a reactive site (e.g., position 3) for electrophilic bromination.
- Bromination conditions : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) to avoid over-bromination .
- Protection of the dioxolane ring : Ensure the [1,3]dioxolane moiety is stable under bromination conditions; anhydrous environments minimize ring-opening side reactions .
Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product from unreacted precursors or di-brominated byproducts .
Basic: What spectroscopic methods are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (C₁₀H₅BrN₂O₃: ~296.94 g/mol) .
- IR Spectroscopy : Verify the carbonyl stretch (~1680–1720 cm⁻¹) and absence of OH/NH bands .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Contradictory solubility data often arise from varying solvent purity, temperature, or polymorphic forms. To address this:
- Systematic screening : Test solubility in DMSO, DMF, THF, and dichloromethane at 25°C and 40°C. Use sonication to ensure equilibrium .
- Powder X-ray diffraction (PXRD) : Compare crystalline forms to rule out polymorphism effects .
- Co-solvent studies : Use aqueous-organic mixtures (e.g., DMSO:H₂O) to enhance solubility for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
